molecular formula C4H5Br3FNO2 B072758 2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide CAS No. 1187-66-2

2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide

Cat. No.: B072758
CAS No.: 1187-66-2
M. Wt: 357.8 g/mol
InChI Key: QFWQUVMXKWLKQA-UHFFFAOYSA-N
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Description

2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide: is an organic compound with the chemical formula C₄H₅Br₃FNO₂ . It is a derivative of acetamide, where one hydrogen atom on the methyl group is replaced by a fluorine atom, and it also contains three bromine atoms. This compound is known for its high toxicity and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide can be synthesized through a multi-step process involving the bromination of acetamide followed by fluorination. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to ensure the desired substitution on the acetamide molecule.

Industrial Production Methods: Industrial production of bromal fluoroacetamide involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive and toxic nature of the intermediates and final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Reduced forms of the original compound, such as amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide has several applications in scientific research, including:

    Biology: Studies on its toxicity and metabolic effects provide insights into the mechanisms of action of fluorinated and brominated compounds.

    Medicine: Research on its potential use as a precursor for the synthesis of pharmaceuticals and its effects on biological systems.

    Industry: It is used in the development of pesticides and rodenticides due to its high toxicity.

Mechanism of Action

2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide exerts its effects by disrupting the citric acid cycle, a crucial metabolic pathway in cells. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme essential for the citric acid cycle. This inhibition leads to the accumulation of citrate and disruption of energy production in cells, ultimately causing cell death.

Comparison with Similar Compounds

  • Chloroacetamide
  • Bromoacetamide
  • Iodoacetamide
  • Fluoroacetic acid
  • Acetamide

Comparison: 2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Compared to chloroacetamide, bromoacetamide, and iodoacetamide, bromal fluoroacetamide has higher toxicity and different reactivity patterns due to the electronegativity and size of the fluorine and bromine atoms. Fluoroacetic acid, another similar compound, also disrupts the citric acid cycle but lacks the bromine atoms, making its reactivity and applications different.

Properties

CAS No.

1187-66-2

Molecular Formula

C4H5Br3FNO2

Molecular Weight

357.8 g/mol

IUPAC Name

2-fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide

InChI

InChI=1S/C4H5Br3FNO2/c5-4(6,7)3(11)9-2(10)1-8/h3,11H,1H2,(H,9,10)

InChI Key

QFWQUVMXKWLKQA-UHFFFAOYSA-N

SMILES

C(C(=O)NC(C(Br)(Br)Br)O)F

Canonical SMILES

C(C(=O)NC(C(Br)(Br)Br)O)F

Synonyms

2-Fluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide

Origin of Product

United States

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